CP-866087 Demonstrates Superior Mu-Selectivity Over Naltrexone and Nalmefene in Human Opioid Receptor Binding Assays
CP-866087 exhibits a Ki of 1.0 nM at human mu-opioid receptors, with 170-fold selectivity over delta (Ki = 170 nM) and 42-fold over kappa (Ki = 42 nM) [1]. In comparison, naltrexone shows a Ki of 0.89 nM at mu, but lower selectivity ratios of 72-fold over delta (Ki = 64.1 nM) and 23-fold over kappa (Ki = 20.2 nM) [2]. Nalmefene displays a Ki of 0.24 nM at mu, with 67-fold selectivity over delta (Ki = 16 nM) but only 0.3-fold selectivity over kappa (Ki = 0.083 nM) due to its partial agonist activity at kappa [3]. Thus, CP-866087 provides a more balanced and higher mu/delta selectivity profile, which may reduce off-target effects mediated by delta and kappa receptors.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratios |
|---|---|
| Target Compound Data | CP-866087: Mu Ki = 1.0 nM, Delta Ki = 170 nM, Kappa Ki = 42 nM; μ/δ/κ ratio = 1/170/42 |
| Comparator Or Baseline | Naltrexone: Mu Ki = 0.89 nM, Delta Ki = 64.1 nM, Kappa Ki = 20.2 nM; μ/δ/κ ratio ≈ 1/72/23. Nalmefene: Mu Ki = 0.24 nM, Delta Ki = 16 nM, Kappa Ki = 0.083 nM; μ/δ/κ ratio ≈ 1/67/0.3 |
| Quantified Difference | CP-866087 μ/δ selectivity: 170-fold vs naltrexone 72-fold vs nalmefene 67-fold; μ/κ selectivity: 42-fold vs naltrexone 23-fold vs nalmefene 0.3-fold |
| Conditions | Human opioid receptor binding assays (mu, delta, kappa) using radioligands; CP-866087 data from McHardy et al. 2011; naltrexone data from Lutfy et al. 2012; nalmefene data from Bart et al. 2005. |
Why This Matters
Higher mu/delta selectivity may reduce delta-mediated side effects (e.g., convulsions), while balanced mu/kappa selectivity avoids kappa-mediated dysphoria, offering a potentially cleaner pharmacological profile.
- [1] McHardy SF, Heck SD, Guediche S, Kalman M, Allen MP, Tu M, et al. Discovery of CP-866,087, a mu opioid receptor antagonist for the treatment of alcohol abuse and dependence. Med Chem Commun. 2011;2:1001-1005. View Source
- [2] Lutfy K, Cowan A, Keegan R, et al. Comparison of opioid receptor binding affinities of buprenorphine and naltrexone. Sci Transl Med. 2012;4(146):146ra110. Table 2. View Source
- [3] Bart G, Schluger JH, Borg L, Ho A, Bidlack JM, Kreek MJ. Nalmefene induced elevation in serum prolactin in normal human volunteers: partial kappa opioid agonist activity? Neuropsychopharmacology. 2005;30:550-560. Table 1. View Source
